(1R,2R)-2-(1-methyl-1H-pyrrol-3-yl)cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-(1-methyl-1H-pyrrol-3-yl)cyclopropane-1-carboxylic acid: is a complex organic compound characterized by its cyclopropane ring and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Cyclopropanation Reactions: These reactions involve the formation of the cyclopropane ring using suitable precursors and catalysts.
Pyrrole Synthesis: The pyrrole ring can be constructed using methods such as the Paal-Knorr synthesis or the Knorr pyrrole synthesis.
Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized reaction conditions to ensure high yield and purity. This may involve the use of advanced catalysts and reaction vessels to control the reaction environment.
Chemical Reactions Analysis
(1R,2R)-2-(1-methyl-1H-pyrrol-3-yl)cyclopropane-1-carboxylic acid: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution Reactions: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated derivatives, esters, and amides.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used, but it generally involves interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
(1R,2R)-2-(1-methyl-1H-pyrrol-3-yl)cyclopropane-1-carboxylic acid: can be compared with similar compounds such as:
1-Methyl-1H-pyrrole-3-carboxylic acid: Similar pyrrole structure but lacking the cyclopropane ring.
Cyclopropane derivatives: Other cyclopropane-containing compounds with different substituents.
Uniqueness: The presence of both the cyclopropane ring and the pyrrole moiety makes this compound unique, offering distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(1R,2R)-2-(1-methylpyrrol-3-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-3-2-6(5-10)7-4-8(7)9(11)12/h2-3,5,7-8H,4H2,1H3,(H,11,12)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHUNUYIRIHNPB-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C2CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC(=C1)[C@@H]2C[C@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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